molecular formula C12H17N B3033316 3-Cyclopropyl-3-phenylpropan-1-amine CAS No. 1017383-53-7

3-Cyclopropyl-3-phenylpropan-1-amine

Cat. No. B3033316
CAS RN: 1017383-53-7
M. Wt: 175.27 g/mol
InChI Key: MWBBHONRMGNKFE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-phenylpropan-1-amine is a compound that can be associated with various chemical reactions and synthesis methods. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related cyclopropyl and phenylpropan-1-amine derivatives. These insights can be extrapolated to understand the potential characteristics and synthetic routes for 3-Cyclopropyl-3-phenylpropan-1-amine.

Synthesis Analysis

The synthesis of related compounds involves innovative methods that could potentially be applied to 3-Cyclopropyl-3-phenylpropan-1-amine. For instance, the one-pot synthesis of polyhydroxyalkyl-substituted pyrroles from cyclopropa-pyranones with primary amines, catalyzed by InBr3, suggests a versatile approach to introducing the cyclopropyl group into various molecular frameworks . Additionally, the intramolecular amination of cyclopropylmethyl cation to form tetrahydro-1,3-oxazepines indicates a method for constructing nitrogen-containing rings, which could be relevant for synthesizing nitrogen analogs of 3-Cyclopropyl-3-phenylpropan-1-amine .

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-3-phenylpropan-1-amine would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of a cyclopropyl group can impart strain and unique reactivity due to the three-membered ring . The phenyl group could contribute to the compound's stability and electronic properties, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chemical reactions involving cyclopropyl and phenylpropan-1-amine derivatives are diverse. The synthesis of GABAB receptor antagonists from trifluoroacetylaminomethylstyrenes followed by reduction and Michael addition suggests that 3-Cyclopropyl-3-phenylpropan-1-amine could also be amenable to nucleophilic addition reactions . The cyclopropanation of alkenes to form cyclopropylmethanols and subsequent transformations into various derivatives demonstrate the versatility of cyclopropyl-containing compounds in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclopropyl-3-phenylpropan-1-amine can be inferred from related compounds. The stability of MPoc-protected amines under various conditions, including resistance to pH extremes and oxidizing agents, suggests that 3-Cyclopropyl-3-phenylpropan-1-amine could also exhibit stability under a range of conditions . The cyclopropyl group's influence on the compound's boiling point, solubility, and reactivity would be important factors to consider in its physical and chemical property analysis.

Mechanism of Action

Target of Action

Similar compounds like 3-phenylpropylamine have been found to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

It’s possible that it interacts with its targets in a manner similar to related compounds, potentially influencing the activity of the target enzymes .

Biochemical Pathways

Related compounds like 3-phenylpropylamine have been found to inhibit biofilm formation in certain bacteria , suggesting potential effects on microbial growth and development pathways.

Result of Action

Related compounds have been found to inhibit biofilm formation in certain bacteria , which could suggest potential antimicrobial effects.

properties

IUPAC Name

3-cyclopropyl-3-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-8-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBBHONRMGNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-3-phenylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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